molecular formula C23H24N4O2 B7527572 N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide

N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide

Cat. No. B7527572
M. Wt: 388.5 g/mol
InChI Key: UHFIRZQHNGJJOV-UHFFFAOYSA-N
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Description

N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide, also known as PEP1, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. PEP1 is a synthetic compound that was first synthesized in 2012 by a team of researchers at the University of California, Berkeley. Since then, PEP1 has been the subject of numerous scientific studies aimed at exploring its chemical, biochemical, and physiological properties.

Mechanism of Action

The mechanism of action of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is not fully understood. However, it is believed that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide exerts its anti-inflammatory and neuroprotective effects by modulating the activity of certain enzymes and signaling pathways in the body. Specifically, N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several biochemical and physiological effects. In vitro studies have shown that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in stimulated macrophages. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) in oxidative stress-induced cells. In vivo studies have shown that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide reduces inflammation and oxidative stress in animal models of inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several advantages for lab experiments. One of the main advantages of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is its potency and specificity. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to be a potent inhibitor of COX-2 and a potent activator of the Nrf2 pathway. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is also highly specific for its targets, which reduces the risk of off-target effects. However, N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has some limitations for lab experiments. One of the main limitations of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has a short half-life, which limits its duration of action.

Future Directions

There are several future directions for research on N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. One future direction is the development of more potent and selective analogs of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. Another future direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in animal models and humans. Another future direction is the investigation of the potential applications of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in agriculture and environmental science. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to have insecticidal properties, which make it a potential candidate for the development of new pesticides. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases in plants.

Synthesis Methods

The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is a complex process that involves several steps. The first step is the synthesis of 1-phenylpyrazole-4-carboxylic acid, which is then converted into 2-(1-phenylpyrazol-4-yl)ethanol. The second step involves the conversion of 2-(1-phenylpyrazol-4-yl)ethanol into the corresponding chloride, which is then reacted with 2,3-dihydroindole-5-carboxamide to yield N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several potential applications in scientific research. One of the most promising applications of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is in the field of medicine. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to have potent anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-2-22(28)26-13-11-18-14-19(8-9-21(18)26)23(29)24-12-10-17-15-25-27(16-17)20-6-4-3-5-7-20/h3-9,14-16H,2,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFIRZQHNGJJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCCC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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